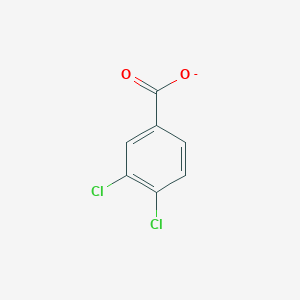
3,4-Dichlorobenzoate
説明
3,4-dichlorobenzoate is a chlorobenzoate obtained by deprotonation of the carboxy group of 3,4-dichlorobenzoic acid. The major species at pH 7.3. It is a conjugate base of a 3,4-dichlorobenzoic acid.
科学的研究の応用
Scientific Research Applications
1. Enzyme Engineering and Biochemistry
One of the prominent applications of 3,4-dichlorobenzoate is in the field of enzyme engineering. Research has demonstrated that this compound can serve as a substrate for specific enzymes, enabling the study of enzyme kinetics and substrate specificity. For instance, the rational redesign of the 4-chlorobenzoate binding site in certain enzymes has shown a significant enhancement in catalytic efficiency when using this compound as a substrate. This study indicated that modifications in the enzyme's active site could expand its substrate range, highlighting the importance of this compound in biocatalysis and metabolic engineering .
2. Microbial Metabolism Studies
This compound is also utilized to study microbial metabolism pathways. Research involving Acinetobacter species has shown that these microorganisms can utilize this compound through cometabolic processes, providing insights into the degradation pathways of chlorinated compounds . Such studies are critical for understanding how microbes adapt to and metabolize environmental pollutants.
3. Plant Biology
In plant biology, this compound has been investigated for its effects on plant growth and development. Studies have indicated that this compound can inhibit plant growth by affecting membrane penetration and altering physiological processes within plant cells . This property makes it a valuable tool for studying plant responses to chemical stressors.
Bioremediation Applications
1. Environmental Remediation
Bioremediation strategies have increasingly employed this compound due to its potential as a model compound for degrading chlorinated pollutants in contaminated sites. The ability of specific bacterial strains to metabolize this compound provides a basis for developing bioremediation techniques aimed at cleaning up contaminated soils and water bodies . This approach is particularly relevant given the growing need for environmentally friendly remediation methods.
2. Case Studies in Bioremediation
Several case studies highlight the successful application of bioremediation techniques involving this compound:
- Acinetobacter sp. Strain : A study demonstrated that Acinetobacter sp. could effectively metabolize this compound under laboratory conditions, suggesting its potential use in bioremediation strategies for chlorinated aromatic compounds .
- Field Trials : Field trials have shown that inoculating contaminated sites with specific microbial strains capable of degrading this compound can lead to significant reductions in pollutant concentrations over time.
Chemical Intermediate Applications
1. Synthesis of Derivatives
This compound serves as an important intermediate in organic synthesis. It is used to produce various derivatives that find applications across pharmaceuticals and agrochemicals. For example, it can be transformed into more complex molecules through various chemical reactions, such as nucleophilic substitutions and esterifications .
2. Green Chemistry Initiatives
Recent advancements in green chemistry have identified this compound as a potential green solvent or reagent in chemical reactions aimed at reducing environmental impact. Its role in promoting reactions while minimizing hazardous waste aligns with sustainable practices in chemical manufacturing .
特性
IUPAC Name |
3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHJAOJUJHJKD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2O2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















